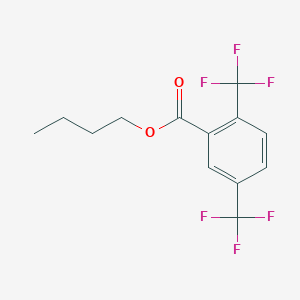
Butyl 2,5-bis(trifluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2,5-bis(trifluoromethyl)benzoate is an organic compound with the molecular formula C₁₃H₁₂F₆O₂. It is characterized by the presence of two trifluoromethyl groups attached to a benzoate moiety, which is further esterified with a butyl group. This compound is notable for its unique chemical properties imparted by the trifluoromethyl groups, which are known to influence the compound’s reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,5-bis(trifluoromethyl)benzoate typically involves the esterification of 2,5-bis(trifluoromethyl)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
Butyl 2,5-bis(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Butyl 2,5-bis(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioactivity and stability.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials with specific fluorinated functionalities.
作用機序
The mechanism by which Butyl 2,5-bis(trifluoromethyl)benzoate exerts its effects is largely influenced by the presence of the trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific molecular targets. The pathways involved often include interactions with enzymes or receptors that recognize the trifluoromethyl moiety, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
- Methyl 2,5-bis(trifluoromethyl)benzoate
- Ethyl 2,5-bis(trifluoromethyl)benzoate
- Propyl 2,5-bis(trifluoromethyl)benzoate
Uniqueness
Butyl 2,5-bis(trifluoromethyl)benzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and propyl analogs. The butyl group can influence the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other esters may not be as effective.
特性
CAS番号 |
919536-03-1 |
|---|---|
分子式 |
C13H12F6O2 |
分子量 |
314.22 g/mol |
IUPAC名 |
butyl 2,5-bis(trifluoromethyl)benzoate |
InChI |
InChI=1S/C13H12F6O2/c1-2-3-6-21-11(20)9-7-8(12(14,15)16)4-5-10(9)13(17,18)19/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
NDKMOGBAVSCBBB-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,5,5-Trimethylhexyl)oxy]oxane](/img/structure/B12625214.png)
![3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625220.png)

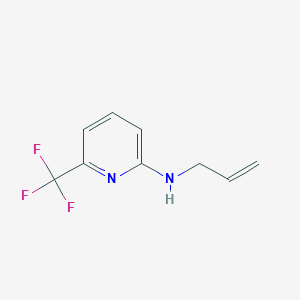
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dihydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12625232.png)
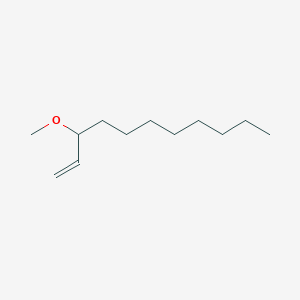
![2-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12625248.png)
![ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate](/img/structure/B12625253.png)
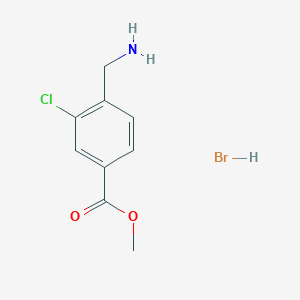
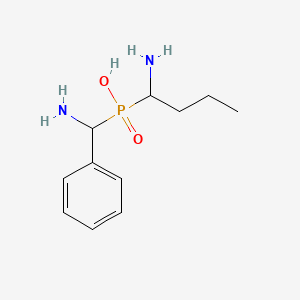
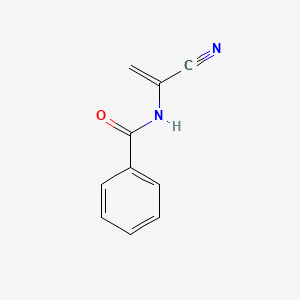
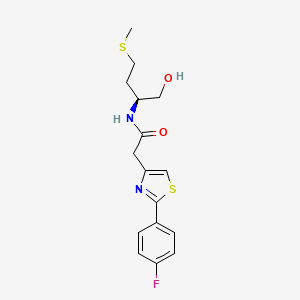
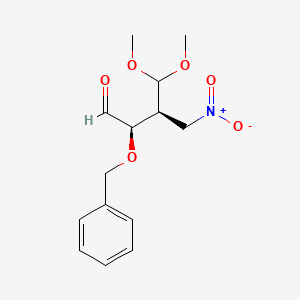
methanone](/img/structure/B12625287.png)
